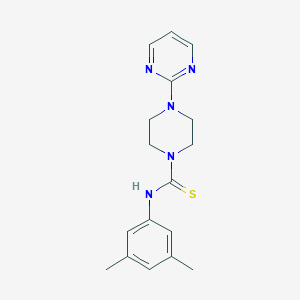
N-(3,5-dimethylphenyl)-4-(2-pyrimidinyl)-1-piperazinecarbothioamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3,5-dimethylphenyl)-4-(2-pyrimidinyl)-1-piperazinecarbothioamide, also known as GSK-3β inhibitor VIII, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications.
Mecanismo De Acción
N-(3,5-dimethylphenyl)-4-(2-pyrimidinyl)-1-piperazinecarbothioamide inhibits N-(3,5-dimethylphenyl)-4-(2-pyrimidinyl)-1-piperazinecarbothioamideβ by binding to the ATP-binding site of the enzyme. This binding prevents the phosphorylation of downstream substrates, leading to the inhibition of various cellular processes such as cell proliferation, differentiation, and apoptosis.
Biochemical and Physiological Effects:
N-(3,5-dimethylphenyl)-4-(2-pyrimidinyl)-1-piperazinecarbothioamide has been shown to have various biochemical and physiological effects. It has been found to induce apoptosis in cancer cells, reduce amyloid-beta accumulation in Alzheimer's disease, improve glucose metabolism in diabetes, and regulate mood in bipolar disorder.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(3,5-dimethylphenyl)-4-(2-pyrimidinyl)-1-piperazinecarbothioamide has several advantages for lab experiments. It is a potent and selective inhibitor of N-(3,5-dimethylphenyl)-4-(2-pyrimidinyl)-1-piperazinecarbothioamideβ, making it a useful tool for studying the role of N-(3,5-dimethylphenyl)-4-(2-pyrimidinyl)-1-piperazinecarbothioamideβ in various cellular processes. However, it also has some limitations, such as its low solubility in water and its potential toxicity at high concentrations.
Direcciones Futuras
There are several future directions for the study of N-(3,5-dimethylphenyl)-4-(2-pyrimidinyl)-1-piperazinecarbothioamide. One direction is to investigate its potential therapeutic applications in other diseases such as Parkinson's disease and schizophrenia. Another direction is to develop more potent and selective N-(3,5-dimethylphenyl)-4-(2-pyrimidinyl)-1-piperazinecarbothioamideβ inhibitors based on the structure of N-(3,5-dimethylphenyl)-4-(2-pyrimidinyl)-1-piperazinecarbothioamide. Additionally, the development of novel drug delivery systems for N-(3,5-dimethylphenyl)-4-(2-pyrimidinyl)-1-piperazinecarbothioamide could improve its solubility and bioavailability, enhancing its potential therapeutic efficacy.
Conclusion:
In conclusion, N-(3,5-dimethylphenyl)-4-(2-pyrimidinyl)-1-piperazinecarbothioamide is a chemical compound that has significant potential for therapeutic applications in various diseases. Its ability to inhibit N-(3,5-dimethylphenyl)-4-(2-pyrimidinyl)-1-piperazinecarbothioamideβ has been shown to have a positive effect on the treatment of cancer, Alzheimer's disease, diabetes, and bipolar disorder. Further research is needed to fully understand its mechanism of action and potential therapeutic applications.
Métodos De Síntesis
The synthesis of N-(3,5-dimethylphenyl)-4-(2-pyrimidinyl)-1-piperazinecarbothioamide involves the reaction of 3,5-dimethylphenyl isothiocyanate with 2-pyrimidinyl hydrazine in the presence of a base such as triethylamine. The resulting product is then treated with piperazine to obtain N-(3,5-dimethylphenyl)-4-(2-pyrimidinyl)-1-piperazinecarbothioamide.
Aplicaciones Científicas De Investigación
N-(3,5-dimethylphenyl)-4-(2-pyrimidinyl)-1-piperazinecarbothioamide has been extensively studied for its potential therapeutic applications in various diseases such as cancer, Alzheimer's disease, diabetes, and bipolar disorder. It has been found to inhibit glycogen synthase kinase-3β (N-(3,5-dimethylphenyl)-4-(2-pyrimidinyl)-1-piperazinecarbothioamideβ), which is involved in various cellular processes such as cell proliferation, differentiation, and apoptosis. Inhibition of N-(3,5-dimethylphenyl)-4-(2-pyrimidinyl)-1-piperazinecarbothioamideβ has been shown to have a positive effect on the treatment of various diseases.
Propiedades
Nombre del producto |
N-(3,5-dimethylphenyl)-4-(2-pyrimidinyl)-1-piperazinecarbothioamide |
|---|---|
Fórmula molecular |
C17H21N5S |
Peso molecular |
327.4 g/mol |
Nombre IUPAC |
N-(3,5-dimethylphenyl)-4-pyrimidin-2-ylpiperazine-1-carbothioamide |
InChI |
InChI=1S/C17H21N5S/c1-13-10-14(2)12-15(11-13)20-17(23)22-8-6-21(7-9-22)16-18-4-3-5-19-16/h3-5,10-12H,6-9H2,1-2H3,(H,20,23) |
Clave InChI |
MYCRIBRZFAXQDT-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC(=C1)NC(=S)N2CCN(CC2)C3=NC=CC=N3)C |
SMILES canónico |
CC1=CC(=CC(=C1)NC(=S)N2CCN(CC2)C3=NC=CC=N3)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![6-{[4,6-di(1-piperidinyl)-1,3,5-triazin-2-yl]oxy}-2-phenyl-3(2H)-pyridazinone](/img/structure/B215714.png)
![6-iodo-2-{[1-methyl-2-oxo-2-(1-piperidinyl)ethyl]sulfanyl}-3-(2-methyl-2-propenyl)-4(3H)-quinazolinone](/img/structure/B215715.png)




![2-[(2-chlorophenyl)methylsulfanyl]-6-methyl-5-pentyl-1H-pyrimidin-4-one](/img/structure/B215723.png)




